molecular formula C19H15ClN2O3S B2680987 1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 899977-11-8

1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2680987
CAS No.: 899977-11-8
M. Wt: 386.85
InChI Key: LYSGKTSJLIFOAV-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a chemical compound with the molecular formula C19H15ClN2O3S and a molecular weight of 386.9 g/mol . Its structure features a pyrazin-2(1H)-one core substituted at the N-1 position with a 4-chlorophenyl group and at the C-3 position via a thioether linkage to a 2-(4-methoxyphenyl)-2-oxoethyl chain. This specific arrangement of chlorine, methoxy, and carbonyl functionalities around the heterocyclic core makes it a compound of significant interest in medicinal chemistry and drug discovery research. Pyrazine and pyrazinone derivatives are privileged scaffolds in pharmaceutical research, known for their diverse biological activities and presence in compounds investigated as enzyme inhibitors . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex molecules. It also serves as a valuable reference standard or pharmacophore model in structure-activity relationship (SAR) studies, particularly in the design of novel heterocyclic compounds for probing biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-25-16-8-2-13(3-9-16)17(23)12-26-18-19(24)22(11-10-21-18)15-6-4-14(20)5-7-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSGKTSJLIFOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and pyrazinone derivatives.

    Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and 4-methoxybenzaldehyde to form an intermediate compound.

    Thioether Formation: The intermediate compound undergoes a thioether formation reaction with a suitable thiol reagent to introduce the thioether linkage.

    Cyclization: The final step involves cyclization of the intermediate compound to form the pyrazinone ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and scale-up processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is C23H17ClN2O3SC_{23}H_{17}ClN_2O_3S, with a molecular weight of 421.578 g/mol. The compound features a pyrazinone core, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxyphenyl substituents enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Research indicates that compounds containing pyrazinone moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazinone can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific compound has been investigated for its ability to target cancerous cells, potentially through mechanisms involving apoptosis activation and inhibition of tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazinone derivatives have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Pyrazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Introduction of Substituents : The chlorophenyl and methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.
  • Thioether Formation : The thioether linkage is formed through nucleophilic substitution reactions involving thiol compounds.

Case Studies

Several case studies highlight the efficacy of pyrazinone derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related pyrazinone derivative significantly reduced tumor size in xenograft models .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at low micromolar concentrations, suggesting potential for development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound could interfere with cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Substituent Variations on the Pyrazinone Core

provides a series of pyrazin-2(1H)-one derivatives with diverse aryl substituents. Key analogs include:

Compound R Group (Position 3) Molecular Weight (g/mol) Reference
3-(4-Chlorophenyl) 4-Cl ~230
3-(4-Methoxyphenyl) 4-OCH₃ ~246
3-(3-Trifluoromethylphenyl) 3-CF₃ ~280

The target compound’s 4-methoxyphenyl-thioethyl group introduces a bulkier, more polar substituent compared to simpler aryl groups. The thioether linkage may enhance metabolic stability relative to ether or carbonyl analogs .

Comparison with Thioether-Containing Compounds

Thioacetyl vs. Thioethyl Linkages

describes 1-[(aryl)thioacetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolines , where a thioacetyl group connects aryl moieties. In contrast, the target compound uses a thioethyl bridge, which may reduce steric hindrance and improve solubility due to the ethylene spacer .

Electronic Effects of Substituents

This could influence reactivity in biological systems or synthetic modifications .

Pharmacological Activity of Structural Analogs

Pyrazolone Derivatives ()

Pyrazolone analogs like 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone exhibit antibacterial and antitumor activities. The thiophenyl group in these compounds suggests heteroaromatic rings enhance bioactivity, a feature shared with the target compound’s thioethyl-4-methoxyphenyl moiety .

Pyrazinone Derivatives ()

For example, 4-chlorophenyl groups often improve lipophilicity and membrane permeability, whereas 4-methoxy groups may enhance solubility and metabolic stability .

Thioether Formation ( vs. Target Compound)

  • : Thioacetyl groups are introduced via reaction of chloroacetyl chloride with aryl thiols in the presence of triethylamine .
  • Target Compound: Likely synthesized via nucleophilic substitution between a pyrazinone-thiol intermediate and 2-bromo-4-methoxyphenylacetone.

Cyclization Strategies ()

The base-catalyzed cyclization method described in for pyrrolone synthesis could inspire analogous approaches for constructing the pyrazinone core under mild conditions .

Physicochemical Properties

While direct data for the target compound is unavailable, analogs in and suggest:

  • Melting Points: Pyrazinone derivatives typically melt between 200–250°C (e.g., 227–230°C in ) .
  • Molecular Weight : Estimated at ~360 g/mol (based on ’s analogs and the thioethyl-4-methoxyphenyl addition) .

Biological Activity

1-(4-Chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential in medicinal chemistry.

  • Molecular Formula : C24_{24}H18_{18}ClN5_5O2_2S
  • Molar Mass : 475.95 g/mol
  • CAS Number : 439108-56-2

Anticancer Properties

Research indicates that pyrazole derivatives, including our compound of interest, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related pyrazoline compounds showed selective cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50_{50} values ranging from 3.96 to 4.38 μM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of topoisomerase II activity, leading to cell cycle arrest .

Antiviral Activity

A notable study reported that related compounds could inhibit the replication of hepatitis C virus (HCV) RNA strands at concentrations between 10-100 μg/mL . This suggests potential antiviral properties that could be explored further for the development of new therapeutic agents against viral infections.

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

  • Topoisomerase Inhibition : By inhibiting topoisomerase II, the compound disrupts DNA replication and transcription processes in cancer cells.
  • Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

StudyFindings
Mamedova et al. (2020)Demonstrated significant cytotoxicity against HepG2 and MCF-7 cell lines with IC50_{50} values indicating strong anticancer potential .
National Cancer Institute ScreeningSelected compounds from a related series exhibited broad-spectrum antitumor activity across various tumor cell lines .
Antiviral EvaluationInhibition of HCV RNA replication at concentrations as low as 10 μg/mL suggests potential for antiviral drug development .

Q & A

Q. What synthetic methodologies are reported for 1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one, and how do reaction conditions impact yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, thioether linkages are formed by reacting pyrazinone derivatives with thiol-containing intermediates under mild conditions (e.g., room temperature, 6-hour stirring) . Yields depend on solvent choice (e.g., aqueous ethanol for crystallization), reaction time, and purification methods like trituration with water. Substituted benzaldehyde or acetophenone derivatives are common precursors, with yields ranging from 25% to 86% depending on substituent electronic effects .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what structural markers are observed?

Key techniques include:

  • ¹H NMR : Aromatic protons (δ 6.88–7.98 ppm), methylene groups (e.g., δ 6.22 ppm for CH₂CO), and methoxy signals (δ ~3.8 ppm) confirm substituent integration .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 419.10 [M⁺+1]) and fragmentation patterns validate the molecular formula .
  • X-ray Crystallography : Single-crystal studies (CCDC deposition: 1988019) reveal bond angles, dihedral angles, and intermolecular interactions critical for stability .

Advanced Research Questions

Q. How can density functional theory (DFT) computations enhance understanding of this compound’s electronic properties and reactivity?

DFT studies optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict charge distribution. For example, electron-withdrawing groups (e.g., 4-chlorophenyl) lower LUMO energy, enhancing electrophilic reactivity. Solvent effects and Fukui indices can further elucidate nucleophilic/electrophilic sites for derivatization .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory potency)?

Discrepancies may arise from assay conditions (e.g., bacterial strains, cell lines) or substituent variations. To address this:

  • Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Perform head-to-head comparisons of derivatives (e.g., 4-methoxy vs. 4-chloro substituents) under identical conditions .
  • Use statistical tools (e.g., ANOVA) to assess significance of activity differences .

Q. What structure-activity relationships (SAR) govern the antimicrobial efficacy of derivatives of this compound?

  • Electron-withdrawing groups : 4-Chlorophenyl enhances antimycobacterial activity (e.g., compound 25 in , % yield) by increasing lipophilicity and membrane penetration.
  • Methoxy groups : 4-Methoxyphenyl improves solubility but may reduce potency against Gram-negative bacteria due to steric hindrance .
  • Heterocyclic modifications : Thiazole or pyrazolone hybrids (e.g., THPA6 in ) show enhanced anti-inflammatory activity via COX-2 inhibition .

Q. How does crystallographic data inform drug design for this compound?

Single-crystal XRD reveals conformational flexibility and packing motifs. For instance, intramolecular hydrogen bonds (e.g., C=O⋯H-N) stabilize the pyrazinone core, while π-π stacking between aromatic rings influences solubility and bioavailability. These insights guide salt/cocrystal formulations to improve pharmacokinetics .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to screen catalysts (e.g., ammonium acetate) and solvents (e.g., DMF vs. ethanol) for yield improvement .
  • Biological Assays : Combine in vitro (e.g., microdilution assays) and in silico (molecular docking against DprE1 or COX-2) approaches to validate targets .
  • Data Reproducibility : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to minimize experimental artifacts .

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